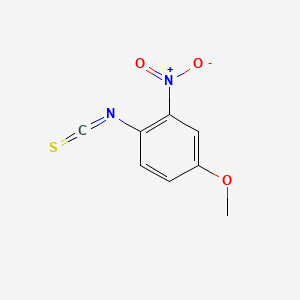

4-Methoxy-2-nitrophenyl isothiocyanate

Description

BenchChem offers high-quality 4-Methoxy-2-nitrophenyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-nitrophenyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-isothiocyanato-4-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-13-6-2-3-7(9-5-14)8(4-6)10(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVARXELMRLSEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N=C=S)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177748 | |

| Record name | 4-Methoxy-2-nitrophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23165-60-8 | |

| Record name | Benzene, 1-isothiocyanato-4-methoxy-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23165-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-nitrophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023165608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-2-nitrophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Methoxy-2-nitrophenyl isothiocyanate

Abstract

This guide provides a detailed technical overview for the synthesis of 4-Methoxy-2-nitrophenyl isothiocyanate, a valuable chemical intermediate in organic synthesis and drug discovery. The narrative is structured to provide not only procedural steps but also the underlying mechanistic rationale and critical safety considerations essential for laboratory professionals. We present two primary synthetic routes originating from 4-methoxy-2-nitroaniline: the classical thiophosgene-mediated conversion and a safer, alternative pathway involving the formation and subsequent desulfurization of a dithiocarbamate intermediate. Each method is critically evaluated for efficacy, safety, and scalability. This document includes step-by-step protocols, mechanistic diagrams, comparative data tables, and a comprehensive troubleshooting guide to equip researchers, scientists, and drug development professionals with the knowledge to perform this synthesis confidently and safely.

Introduction: The Chemical and Its Significance

4-Methoxy-2-nitrophenyl isothiocyanate is an organic compound featuring a reactive isothiocyanate (-N=C=S) group. This functional group serves as a powerful electrophile, readily reacting with nucleophiles such as amines and thiols, making it a versatile building block for the synthesis of a wide array of more complex molecules, including thioureas, thioamides, and various heterocyclic systems. Isothiocyanate-containing compounds are of significant interest due to their prevalence in bioactive natural products and their wide range of reported pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2]

Compound Profile:

| Property | Value |

| IUPAC Name | 1-isothiocyanato-4-methoxy-2-nitrobenzene |

| CAS Number | 23165-60-8[3] |

| Molecular Formula | C₈H₆N₂O₃S[3][4] |

| Molecular Weight | 210.21 g/mol [4][5] |

| Appearance | Yellow Solid |

Overall Synthetic Strategy

The synthesis of the target compound is most effectively approached as a two-stage process, beginning with a readily available starting material, 4-methoxyaniline (p-anisidine).

-

Stage 1: Synthesis of the Precursor. The initial stage involves the regioselective nitration of 4-methoxyaniline to produce the key intermediate, 4-methoxy-2-nitroaniline. Direct nitration is often problematic; therefore, a protection-nitration-deprotection sequence is employed for optimal yield and purity.

-

Stage 2: Formation of the Isothiocyanate. The second stage focuses on the conversion of the primary amino group of 4-methoxy-2-nitroaniline into the isothiocyanate functionality. This guide details two distinct and robust methods to achieve this transformation.

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of the Precursor, 4-Methoxy-2-nitroaniline

Mechanistic Rationale

The synthesis of 4-methoxy-2-nitroaniline from 4-methoxyaniline requires careful control of regioselectivity. The methoxy (-OCH₃) and amino (-NH₂) groups are both strongly activating and ortho-, para-directing. Direct nitration of 4-methoxyaniline would lead to a mixture of products and potential oxidation of the aniline.

To circumvent this, the highly activating amino group is temporarily converted into a less activating acetamide group. This protection strategy serves two purposes:

-

It moderates the reactivity of the aromatic ring, preventing over-nitration and oxidative side reactions.

-

The steric bulk of the acetamide group favors the introduction of the nitro group at the position ortho to the methoxy group (C2), leading to the desired 2-nitro isomer.

Following nitration, the acetamide is easily hydrolyzed back to the primary amine to yield the desired precursor.[6][7]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the acetylation, nitration, and hydrolysis of substituted anilines.[6][7]

Step 1: Acetylation of 4-Methoxyaniline

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyaniline (e.g., 12.3 g, 0.1 mol) in glacial acetic acid (50 mL).

-

To this solution, add acetic anhydride (e.g., 11.2 mL, 0.12 mol) dropwise while stirring. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

-

Collect the resulting white precipitate of N-(4-methoxyphenyl)acetamide by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Nitration of N-(4-methoxyphenyl)acetamide

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 7.5 mL) to concentrated sulfuric acid (e.g., 20 mL) in a flask cooled in an ice-salt bath, keeping the temperature below 10 °C.

-

In a separate flask, dissolve the dried N-(4-methoxyphenyl)acetamide (e.g., 16.5 g, 0.1 mol) in concentrated sulfuric acid (30 mL) at a temperature below 10 °C.

-

Add the cold nitrating mixture dropwise to the acetamide solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (approx. 300 g).

-

Collect the yellow precipitate of N-(4-methoxy-2-nitrophenyl)acetamide by filtration, wash with copious amounts of cold water until the washings are neutral, and dry.

Step 3: Hydrolysis to 4-Methoxy-2-nitroaniline

-

In a round-bottom flask, suspend the crude N-(4-methoxy-2-nitrophenyl)acetamide (e.g., 21.0 g, 0.1 mol) in a mixture of ethanol (60 mL) and concentrated hydrochloric acid (30 mL).

-

Heat the mixture to reflux for 1-2 hours until TLC analysis shows the disappearance of the starting material.

-

Cool the reaction mixture and pour it into 200 mL of cold water.

-

Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is ~8-9.

-

Collect the orange-red precipitate of 4-methoxy-2-nitroaniline by filtration, wash with water, and dry. Recrystallization from ethanol or isopropanol can be performed for higher purity.[6]

Stage 2: Conversion to 4-Methoxy-2-nitrophenyl isothiocyanate

This section details the two primary methods for the conversion of the synthesized 4-methoxy-2-nitroaniline to the final product.

Method A: The Thiophosgene Route (Classical Approach)

This method is highly efficient but requires stringent safety protocols due to the extreme toxicity of the primary reagent.

4.A.1. CRITICAL SAFETY BULLETIN: Handling Thiophosgene (CSCl₂)

Hazard Profile: Thiophosgene is a highly toxic, corrosive, and lachrymatory red liquid.[8][9][10] It is harmful if swallowed, toxic by inhalation, and causes severe irritation and burns to the eyes, skin, and respiratory system.[9][11] Exposure can lead to delayed and potentially fatal pulmonary edema.[12]

Mandatory Safety Precautions:

-

Engineering Controls: All manipulations must be performed within a certified, high-performance chemical fume hood.[9][13] An eyewash station and safety shower must be immediately accessible.[8][13]

-

Personal Protective Equipment (PPE): Wear chemical splash goggles and a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., Viton or laminate).[8][9] Do not wear contact lenses.

-

Handling: Thiophosgene is sensitive to moisture and air.[8][11] Handle under an inert atmosphere (e.g., nitrogen or argon). Keep the reagent container tightly closed and store in a cool, dry, well-ventilated area, preferably refrigerated (2-8 °C).[9][11] Never eat, drink, or smoke in the work area.[14]

-

Spill & Decontamination: In case of a spill, evacuate the area.[9] Absorb the liquid on vermiculite or dry sand and place it in a sealed container for hazardous waste disposal.[13] Do NOT use water for cleanup.[13] Work surfaces and equipment can be decontaminated with a dilute aqueous ammonia or sodium bicarbonate solution.

-

First Aid:

-

Inhalation: Immediately move the person to fresh air. If not breathing, give artificial respiration (do NOT use mouth-to-mouth). Seek immediate medical attention.[11][14]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][14]

-

Eye Contact: Immediately rinse eyes with plenty of water for at least 30 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8][14]

-

4.A.2. Mechanistic Principles

The reaction proceeds via a nucleophilic attack of the primary amine onto the highly electrophilic carbon atom of thiophosgene.[12] This is followed by the stepwise elimination of two molecules of hydrogen chloride, driven by a base, to form the final isothiocyanate product.

Caption: Mechanism of isothiocyanate formation using thiophosgene.

4.A.3. Detailed Experimental Protocol

-

Set up a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet bubbler (leading to a bleach or NaOH trap). Ensure the system is under a positive pressure of nitrogen.

-

To the flask, add a solution of 4-methoxy-2-nitroaniline (e.g., 4.2 g, 25 mmol) in a suitable solvent like dichloromethane or chloroform (100 mL).

-

Add a base, such as triethylamine (e.g., 7.0 mL, 50 mmol) or sodium bicarbonate in a biphasic system.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of thiophosgene (e.g., 2.1 mL, 27.5 mmol) in the same solvent (25 mL) via the dropping funnel over 30 minutes.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water or a dilute bicarbonate solution.

-

Separate the organic layer, wash it sequentially with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

4.A.4. Purification & Characterization

The crude product is typically a solid. Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Expected Yield: 80-95%

-

Spectroscopic Data:

Method B: The Dithiocarbamate Route (Safer Alternative)

This method avoids the use of highly toxic thiophosgene by employing carbon disulfide and a desulfurylating agent. It is a two-step, one-pot procedure that is significantly safer.[1][15]

4.B.1. Rationale and Advantages

The core of this method is the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt in situ.[16][17] This intermediate is then treated with a reagent that facilitates the elimination of a sulfur-containing species, yielding the isothiocyanate. For electron-deficient anilines like 4-methoxy-2-nitroaniline, a two-step process often provides higher yields than a one-pot protocol.[15]

Advantages:

-

Vastly improved safety profile by avoiding thiophosgene.

-

Reagents (CS₂, base, desulfurylating agent) are common, less toxic, and more affordable.

4.B.2. Choosing a Desulfurylating Agent

Several reagents can effect the desulfurization of the dithiocarbamate salt. For electron-deficient aryl amines, stronger electrophilic reagents are often required. Common and effective choices include:

-

Tosyl Chloride (TsCl): A reliable and widely used reagent for this transformation.[18]

-

Ethyl Chloroformate: Another effective agent that promotes the desired elimination.[2]

-

Triphosgene (or its solid surrogate, TCT): While related to phosgene, it is a stable solid that is easier and safer to handle than gaseous phosgene or liquid thiophosgene.[16][19]

4.B.3. Detailed Experimental Protocol (using Tosyl Chloride)

-

In a flask under a nitrogen atmosphere, dissolve 4-methoxy-2-nitroaniline (e.g., 4.2 g, 25 mmol) in a suitable solvent like anhydrous tetrahydrofuran (THF) or acetonitrile (100 mL).

-

Add a base, typically a tertiary amine like triethylamine (e.g., 10.5 mL, 75 mmol, 3 equiv.).

-

Cool the mixture to 0 °C and add carbon disulfide (CS₂) (e.g., 1.8 mL, 30 mmol, 1.2 equiv.) dropwise.

-

Stir the mixture at 0 °C to room temperature for 1-2 hours to allow for the complete formation of the triethylammonium dithiocarbamate salt.

-

Re-cool the mixture to 0 °C and add a solution of p-toluenesulfonyl chloride (tosyl chloride, TsCl) (e.g., 5.7 g, 30 mmol, 1.2 equiv.) in the same solvent (25 mL) dropwise.

-

Allow the reaction to stir at room temperature for an additional 2-4 hours, monitoring by TLC for product formation.

-

Upon completion, filter off any precipitated salts (e.g., triethylammonium chloride).

-

Concentrate the filtrate under reduced pressure. Redissolve the residue in a solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the crude product.

4.B.4. Purification & Characterization

Purification and characterization are identical to Method A. The crude solid can be purified by recrystallization or column chromatography. Spectroscopic data should match that obtained from Method A.

-

Expected Yield: 70-90%

Comparative Analysis and Troubleshooting

| Feature | Method A (Thiophosgene) | Method B (Dithiocarbamate) |

| Safety | Extreme Hazard. Requires specialized handling and engineering controls. | Significantly Safer. Reagents are less toxic and easier to handle. |

| Reagent Cost | Thiophosgene is relatively expensive and regulated. | Reagents (CS₂, TsCl, base) are common, inexpensive lab chemicals. |

| Typical Yield | Generally very high (80-95%). | Good to high (70-90%), can be highly substrate-dependent. |

| Scalability | Difficult and hazardous to scale up. | More amenable to scale-up due to safer reagents and conditions. |

| Byproducts | HCl (neutralized by base). | Triethylammonium salts, sulfur-containing species. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield (Both Methods) | 1. Impure starting amine. 2. Insufficient base. 3. Presence of water in reagents/solvents. | 1. Recrystallize the 4-methoxy-2-nitroaniline precursor. 2. Ensure at least 2 equivalents of base are used for Method A, 3 for Method B. 3. Use anhydrous solvents and fresh reagents. |

| Formation of Thiourea Side Product (Method A) | Unreacted amine attacking the newly formed isothiocyanate product. | Ensure slow, controlled addition of thiophosgene at low temperature to maintain a low concentration of the product. |

| Incomplete Reaction (Method B) | 1. Dithiocarbamate salt formation is slow. 2. Desulfurylating agent is not reactive enough. | 1. Increase reaction time for the first step or slightly warm the reaction. 2. Consider a more reactive agent or increase the reaction temperature after its addition. |

Conclusion

The synthesis of 4-Methoxy-2-nitrophenyl isothiocyanate can be successfully achieved via multiple synthetic routes. The classical thiophosgene method offers high yields but is overshadowed by the extreme safety hazards associated with the reagent. For most laboratory applications, the dithiocarbamate route presents a far more prudent and practical alternative, providing good yields with a significantly improved safety profile. A thorough understanding of the reaction mechanisms, careful execution of the experimental protocols, and adherence to all safety guidelines are paramount for the successful and safe synthesis of this valuable chemical intermediate.

References

- Vertex AI Search. (2020). Safety Measure to Follow When Working With Thiophosgene.

- Benchchem. Synthesis routes of 4-Methoxy-2-nitroaniline.

- Cole-Parmer.

- Patsnap. Preparation method of 4-methoxy-2-nitroaniline.

- ChemTrack.org. Safety Guideline - THIOPHOSGENE, 97%.

- ChemicalBook. Thiophosgene(463-71-8)MSDS Melting Point Boiling Density Storage Transport.

- New Jersey Department of Health. Hazardous Substance Fact Sheet: Thiophosgene.

- ChemRxiv. (2023).

- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

- NIH National Library of Medicine.

- ChemComm.

- MDPI.

- NIH National Library of Medicine. (2012).

- MDPI. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents.

- Google Patents.

- Organic Chemistry Portal.

- ResearchGate. (2022). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.

- ChemicalBook. 4-Methyl-2-nitroaniline synthesis.

- NIH National Library of Medicine.

- NIST WebBook.

- ChemicalBook.

- ResearchGate. (1979). Thiophosgene in Organic Synthesis.

- Royal Society of Chemistry. Advances Journal.

- NIH National Library of Medicine. N-(4-Methoxy-2-nitrophenyl)acetamide.

- NIH National Library of Medicine. PubChem - Thiophosgene.

- Organic Syntheses. Procedure.

- Wikipedia. Thiophosgene.

- NIST WebBook.

- NIH National Library of Medicine.

- PubChemLite.

- BenchChem.

- El-Saidi, M. (2020). Thiophosgene: - An overview.

- Cheméo.

- ChemicalBook.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methoxy-2-nitrophenyl isothiocyanate [webbook.nist.gov]

- 4. 4-Methoxy-2-nitrophenyl isothiocyanate [webbook.nist.gov]

- 5. 2-Isothiocyanato-1-methoxy-4-nitrobenzene | C8H6N2O3S | CID 522431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 7. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Safety Guideline [chemtrack.org]

- 10. Thiophosgene - Wikipedia [en.wikipedia.org]

- 11. Thiophosgene(463-71-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. Thiophosgene: - An overview [moltuslab.com]

- 13. nj.gov [nj.gov]

- 14. Safety Measure to Follow When Working With Thiophosgene [moltuslab.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isothiocyanate synthesis [organic-chemistry.org]

- 19. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Methoxy-2-nitrophenyl isothiocyanate: Properties, Reactivity, and Applications

This guide provides an in-depth analysis of 4-Methoxy-2-nitrophenyl isothiocyanate, a key chemical intermediate for researchers and professionals in drug development and organic synthesis. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, reactivity, and applications, offering field-proven insights into its utility.

Core Chemical and Physical Properties

4-Methoxy-2-nitrophenyl isothiocyanate, identified by CAS No. 23165-60-8, is a substituted aromatic isothiocyanate.[1][2] Its structure is characterized by a benzene ring functionalized with an isothiocyanate (-N=C=S) group, a methoxy (-OCH₃) group, and a nitro (-NO₂) group. This specific arrangement of functional groups dictates its unique chemical behavior and utility. The compound typically appears as a yellow crystalline solid.[3]

| Property | Value | Source(s) |

| CAS Number | 23165-60-8 | [1][2][4][5] |

| Molecular Formula | C₈H₆N₂O₃S | [1][6] |

| Molecular Weight | 210.21 g/mol | [1][6][7] |

| Appearance | Yellow Crystalline Solid | [3] |

| Melting Point | 91-93 °C | [2] |

| IUPAC Name | 1-isothiocyanato-4-methoxy-2-nitro-benzene | [1] |

| InChIKey | YVARXELMRLSEEG-UHFFFAOYSA-N | [1][5][6] |

Synthesis and Strategic Considerations

The synthesis of aryl isothiocyanates from their corresponding primary amines is a cornerstone of organic chemistry, though the choice of method is critical for achieving high yields, especially with electronically demanding substrates.[8] The precursor for our target molecule is 4-methoxy-2-nitroaniline.[9]

Causality in Synthetic Route Selection

The presence of a strong electron-withdrawing nitro group (-NO₂) ortho to the amine starting material significantly reduces the nucleophilicity of the amine. This makes direct, one-pot conversions less efficient. Therefore, a two-step approach is generally more versatile and effective for electron-deficient anilines.[10][11] The most common and reliable method involves the in-situ formation of a dithiocarbamate salt, which is subsequently decomposed using a desulfurating agent.[11][12] Highly toxic reagents like thiophosgene can also be used but are often avoided in modern laboratory settings.[13]

Caption: General workflow for synthesizing 4-Methoxy-2-nitrophenyl isothiocyanate.

Protocol: Two-Step Synthesis from 4-methoxy-2-nitroaniline

This protocol is a representative method adapted from established procedures for synthesizing isothiocyanates from electron-deficient anilines.[12]

-

Step 1: Dithiocarbamate Salt Formation

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-methoxy-2-nitroaniline (1 equivalent) in a suitable aprotic solvent like dichloromethane or THF.

-

Add a tertiary amine base, such as triethylamine (1.1 equivalents), to the solution and stir.

-

Slowly add carbon disulfide (CS₂, 1.5 equivalents) to the mixture at room temperature.

-

Continue stirring for 1-2 hours. The formation of the triethylammonium dithiocarbamate salt may be observed as a precipitate.

-

-

Step 2: Desulfurization and Isothiocyanate Formation

-

To the stirred mixture from Step 1, slowly add a solution of a desulfurating agent, such as tosyl chloride (1.1 equivalents).

-

Allow the reaction to proceed at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the organic layer with an appropriate solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

-

Step 3: Purification and Validation

-

Purify the crude solid via column chromatography on silica gel or by recrystallization to obtain the pure 4-Methoxy-2-nitrophenyl isothiocyanate.

-

Confirm the identity and purity of the final product using spectroscopic methods (IR, NMR, and Mass Spectrometry).

-

Spectroscopic Profile

Authenticating the structure of the synthesized compound is paramount. The following data, including experimental values from the NIST Chemistry WebBook, serves as a reference for characterization.[5][6]

| Spectroscopy | Characteristic Features |

| IR Spectrum | Strong, broad absorption band around 2000-2200 cm⁻¹ characteristic of the -N=C=S asymmetric stretch. Strong peaks around 1520 cm⁻¹ and 1340 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the -NO₂ group, respectively.[6] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 210.[6] Key fragmentation patterns would involve the loss of functional groups. |

| ¹H NMR | Expected signals would include a singlet for the methoxy (-OCH₃) protons around 3.9-4.0 ppm. Three aromatic protons would appear in the downfield region (approx. 7.0-8.0 ppm), with splitting patterns determined by their ortho, meta, and para relationships. |

| ¹³C NMR | A characteristic signal for the isothiocyanate carbon (-N=C=S) is expected in the range of 130-140 ppm. Other signals would correspond to the methoxy carbon and the six aromatic carbons, with their chemical shifts influenced by the attached functional groups. |

Chemical Reactivity and Mechanistic Profile

The isothiocyanate functional group is a powerful electrophile, a characteristic that is significantly amplified in this molecule.[14]

The Electrophilic Nature of the Isothiocyanate Carbon

The central carbon atom of the -N=C=S group is electron-deficient and thus highly susceptible to nucleophilic attack.[14] In 4-Methoxy-2-nitrophenyl isothiocyanate, the potent electron-withdrawing effect of the ortho-nitro group dramatically increases this electrophilicity, making the compound more reactive than many other aryl isothiocyanates.[15] This heightened reactivity is a key feature for its application in synthesis.

Reaction with Nucleophiles: Thiourea Formation

The most common and synthetically valuable reaction of isothiocyanates is their reaction with primary and secondary amines to form substituted thioureas.[15][16] This reaction is typically fast and high-yielding. Under alkaline conditions (pH 9-11), the reaction with amines is highly favored.[16]

Caption: Mechanism of thiourea formation via nucleophilic attack.

This reactivity makes 4-Methoxy-2-nitrophenyl isothiocyanate an excellent building block for creating complex molecules containing the thiourea moiety, which is a common scaffold in pharmacologically active compounds.[17]

Applications in Research and Drug Development

The unique combination of functional groups makes this compound a valuable tool for scientists.

-

Intermediate for Bioactive Molecules: Isothiocyanates are precursors for a vast range of sulfur- and nitrogen-containing heterocyclic compounds, many of which exhibit significant biological activities, including antimicrobial and anti-inflammatory properties.[8][10] The thiourea derivatives formed from this compound can serve as intermediates in the synthesis of novel drug candidates.[17]

-

Peptide Sequencing and Proteomics: While not this specific molecule, structurally related isothiocyanates like phenyl isothiocyanate (PITC) are famous for their role in Edman degradation, a method for sequencing amino acids in a peptide.[18] Other variants, such as 4-sulfophenyl isothiocyanate (SPITC), are used to add a fixed charge to the N-terminus of peptides, which simplifies and enhances sequencing analysis by mass spectrometry (MALDI-TOF MS).[19][20] The reactivity of 4-Methoxy-2-nitrophenyl isothiocyanate is directly analogous, making it a candidate for similar derivatization strategies in proteomics research.

-

Probes for Drug Discovery: Nitroaromatic compounds are extensively studied in drug development, particularly for creating hypoxia-activated prodrugs that target the low-oxygen environments found in solid tumors.[21][22] The presence of the nitro group, combined with the reactive isothiocyanate handle, makes this molecule an interesting starting point for developing targeted anticancer agents.

Safety, Handling, and Storage

As a highly reactive chemical, proper handling of 4-Methoxy-2-nitrophenyl isothiocyanate is critical.

-

Primary Hazards: The compound is classified as harmful and corrosive. It is harmful if swallowed, inhaled, or in contact with skin. It causes severe skin burns and serious eye damage.[3][23][24]

-

Handling Precautions:

-

Always handle this compound in a well-ventilated chemical fume hood.[3][23]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles or a face shield.[3][23][25]

-

Avoid creating dust.[23]

-

Wash hands thoroughly after handling.[3]

-

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

-

Conclusion

4-Methoxy-2-nitrophenyl isothiocyanate is more than just a chemical with a defined set of properties. It is a highly reactive and versatile tool for chemical innovation. Its enhanced electrophilicity, driven by the ortho-nitro group, makes it an excellent reagent for forming thiourea linkages and serving as a foundational building block for complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its synthesis, reactivity, and handling requirements is essential to safely and effectively unlock its full potential.

References

- Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674.

-

ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]

-

Maeda, B., & Murakami, K. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Proposed reaction mechanism of formation of isothiocyanate. Retrieved from [Link]

-

Ardini, M., & Togna, G. (2023). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Antioxidants, 12(3), 733. Available from: [Link]

-

Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 68-75. Available from: [Link]

-

TransWorld Chemicals. (n.d.). 4-Methoxy-2-nitrophenyl isothiocyanate, 98%. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Mechanism of action of isothiocyanates. A review. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isothiocyanato-1-methoxy-4-nitrobenzene. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety data sheet. Retrieved from [Link]

-

NIST. (n.d.). 4-Methoxy-2-nitrophenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxyphenyl isothiocyanate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Methoxy-4-nitrophenyl isothiocyanate (CAS 190774-55-1). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Methoxyphenyl isothiocyanate (CAS 2284-20-0). Retrieved from [Link]

-

NIST. (n.d.). 2-Methoxy-4-nitrophenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 4-Methoxy-2-nitrophenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]

-

Keough, T., Lacey, M. P., & Youngquist, R. S. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of mass spectrometry : JMS, 38(4), 373–377. Available from: [Link]

-

NIST. (n.d.). 4-Methoxyphenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]

-

Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(22), 2839–2864. Available from: [Link]

-

Pícha, J., Budišínský, M., Cvačka, J., & Čeřovský, V. (2013). New method of peptide cleavage based on Edman degradation. Amino acids, 45(3), 521–531. Available from: [Link]

-

NIST. (n.d.). 4-Methoxyphenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]

-

Angene. (n.d.). 4-Nitrophenyl Isothiocyanate: Reactivity and Applications in Chemistry. Retrieved from [Link]

-

Georganics. (n.d.). 4-Methyl-2-nitrophenyl isothiocyanate. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Available from: [Link]

-

ResearchGate. (n.d.). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Retrieved from [Link]

-

Leah4sci. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-Methoxy-2-nitrophenyl isothiocyanate, 98%: [transworldchemicals.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. 4-METHOXY-2-NITROPHENYL ISOTHIOCYANATE | 23165-60-8 [chemicalbook.com]

- 5. 4-Methoxy-2-nitrophenyl isothiocyanate [webbook.nist.gov]

- 6. 4-Methoxy-2-nitrophenyl isothiocyanate [webbook.nist.gov]

- 7. 2-Isothiocyanato-1-methoxy-4-nitrobenzene | C8H6N2O3S | CID 522431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 10. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Isothiocyanate synthesis [organic-chemistry.org]

- 13. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

- 17. cbijournal.com [cbijournal.com]

- 18. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. chemicalbook.com [chemicalbook.com]

- 24. 4-Methyl-2-nitrophenyl isothiocyanate - High purity | EN [georganics.sk]

- 25. fishersci.ie [fishersci.ie]

Boc-L-Leucinol (CAS 82010-31-9): A Chiral Cornerstone for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Protected Amino Alcohol

In the landscape of complex organic synthesis, particularly within pharmaceutical and biotechnological research, the strategic use of protecting groups is paramount. Boc-L-leucinol, a derivative of the amino acid L-leucine, has emerged as a important chiral building block.[1] Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a primary alcohol, offers a unique combination of stability, reactivity, and chirality that researchers can leverage for precise molecular construction.[2][3] The Boc group provides robust protection under a variety of reaction conditions, yet can be removed cleanly under acidic conditions, allowing for sequential and controlled synthetic steps.[4] This guide provides a comprehensive overview of Boc-L-leucinol's properties, applications, and field-proven methodologies, designed to empower researchers in their synthetic endeavors.

Chemical and Physical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in the laboratory. Boc-L-leucinol is typically a clear, colorless to pale yellow viscous liquid, a physical state that lends itself to convenient handling and measurement.[5] Its solubility in a range of organic solvents such as methanol, dichloromethane, chloroform, and ethyl acetate facilitates its use in diverse reaction media.[5] Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 82010-31-9 | [2] |

| Molecular Formula | C₁₁H₂₃NO₃ | [2] |

| Molecular Weight | 217.31 g/mol | [2] |

| Appearance | Clear colorless to pale yellow viscous liquid | [5] |

| Boiling Point | 213 °C | [6] |

| Density | ~1.0 g/cm³ | [7] |

| Refractive Index | ~1.454 | [7] |

| Optical Rotation | [α]D²⁰ = -26 to -29° (c=2 in MeOH) | [2] |

| Solubility | Soluble in methanol, dichloromethane, chloroform, ethyl acetate, DMSO, acetone. Limited solubility in water. | [5] |

| Storage Conditions | 0 - 8 °C for short term, -15°C to -20°C for long term. | [2][7][8] |

Core Applications in Research and Drug Development

The utility of Boc-L-leucinol spans several key areas of chemical and pharmaceutical research, primarily driven by its identity as a protected chiral amino alcohol.

A Linchpin in Peptide and Peptoid Synthesis

The Boc protecting group is a cornerstone of peptide synthesis, preventing the nucleophilic amine from engaging in unwanted side reactions during peptide bond formation.[9][10] Boc-L-leucinol, while not an amino acid itself, serves as a crucial C-terminal capping agent or as a precursor to non-natural amino acids and other building blocks incorporated into peptide chains.[3] Its primary alcohol can be oxidized to the corresponding aldehyde, Boc-L-leucinal, a valuable intermediate for the synthesis of peptide aldehydes, which are a known class of protease inhibitors.[11]

The workflow for incorporating a Boc-protected building block into a growing peptide chain is a well-established process, valued for its efficiency and the high purity of the resulting peptides.[4]

A Versatile Chiral Building Block for Asymmetric Synthesis

The inherent chirality of Boc-L-leucinol, derived from the natural amino acid L-leucine, makes it an invaluable starting material for asymmetric synthesis.[1] This allows for the stereocontrolled introduction of a key chiral center, which is often a critical determinant of a drug molecule's efficacy and safety. Its utility extends to the synthesis of a variety of chiral molecules, including:

-

Chiral Amines: The alcohol functionality can be converted to a leaving group and subsequently displaced with a variety of nucleophiles to generate a diverse array of chiral amines. These are prevalent motifs in many biologically active compounds.[8][12]

-

Protease Inhibitors: As mentioned, the oxidation of Boc-L-leucinol to Boc-L-leucinal provides a key electrophilic "warhead" for covalent inhibition of cysteine and serine proteases. Many HIV protease inhibitors, for example, are peptidomimetics that incorporate structures derived from chiral amino alcohols.[11][13][14]

-

Natural Product Synthesis: The structural motifs present in Boc-L-leucinol are found in numerous natural products. Its use as a starting material can significantly streamline the total synthesis of these complex molecules.[15]

Methodologies and Experimental Protocols

The following protocols are provided as a guide for common transformations involving Boc-L-leucinol. Researchers should always adapt these procedures to their specific substrates and laboratory conditions.

Protocol 1: Oxidation of Boc-L-leucinol to Boc-L-leucinal

This procedure provides a mild and efficient method for the synthesis of the corresponding aldehyde, a key intermediate for various synthetic applications.

Materials:

-

Boc-L-leucinol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Boc-L-leucinol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford Boc-L-leucinal.

Protocol 2: Boc Deprotection

The removal of the Boc group is a critical step to unmask the amine for subsequent reactions.

Materials:

-

Boc-L-leucinol or a derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolve the Boc-protected compound (1.0 eq) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise (typically 20-50% v/v in DCM).

-

Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling Boc-L-leucinol. It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] While comprehensive toxicological data is not available, the compound may cause skin and eye irritation.[2] In case of contact, rinse the affected area with plenty of water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[6][16]

Conclusion

Boc-L-leucinol has firmly established itself as a versatile and valuable reagent in the synthetic chemist's toolbox. Its combination of a readily removable protecting group, a modifiable alcohol functionality, and a defined stereocenter provides a powerful platform for the efficient and stereocontrolled synthesis of complex molecules. From its foundational role in peptide synthesis to its application as a chiral building block for a wide range of bioactive compounds, Boc-L-leucinol continues to be a key enabler of innovation in drug discovery and development.

References

-

AAPPTec. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

-

AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

- Li, Y., et al. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. European Journal of Medicinal Chemistry, 238, 114468.

- Knight, A. S., et al. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship, University of California.

- Kara, S., et al. (2021). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.

- Coin, I. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.

- Oikawa, M. (2019). Bioinspired Total Synthesis of Polycyclic Natural Products. Chemical and Pharmaceutical Bulletin, 67(7), 643-652.

- Movassaghi, M., et al. (2019). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity.

-

AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved from [Link]

- Ghosh, A. K., et al. (2012). Design, Synthesis, Biological and Structural Evaluations of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance. Journal of Medicinal Chemistry, 55(17), 7679-7689.

- Maruoka, K., et al. (2020). Construction of chiral α-tert-amine scaffolds via amine-catalyzed asymmetric Mannich reactions of alkyl-substituted ketimines. Chemical Science, 11(48), 13023-13028.

- Spinnler, M. A., et al. (2013). Modular synthesis of glycosylated peptoids and polyamines using click chemistry. Beilstein Journal of Organic Chemistry, 9, 73-81.

-

ResearchGate. (n.d.). 400MHz 1H NMR spectrum of Boc-(Leu-β3,3-Ac6c)2-Leu-OMe, P3 in CDCl3. Retrieved from [Link]

- Google Patents. (n.d.). EP1818411A1 - Process for the preparation of optically active chiral amines.

- Houben-Weyl. (2002). Synthesis of Peptides. In E. Müller (Ed.), Methods of Organic Chemistry. Georg Thieme Verlag.

- Fernandez-Ibanez, M. A., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13185-13307.

-

ResearchGate. (n.d.). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

- Ferreira, V. F., et al. (2021). Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules, 26(16), 4969.

- Tzani, A., et al. (2024). The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. Molecules, 29(3), 697.

-

University of Kansas. (n.d.). Design and Synthesis of Proteinase Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of N-Boc-L-proline-L-serine-OMe 7. Retrieved from [Link]

Sources

- 1. CAS 82010-31-9: boc-L-leucinol | CymitQuimica [cymitquimica.com]

- 2. Boc-L-leucinol | C11H23NO3 | CID 7018766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. peptide.com [peptide.com]

- 5. BOC-L-LEUCINOL | 82010-31-9 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, Biological and Structural Evaluations of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioinspired Total Synthesis of Polycyclic Natural Products [jstage.jst.go.jp]

- 16. peptide.com [peptide.com]

Spectroscopic Profile of 4-Methoxy-2-nitrophenyl isothiocyanate: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Methoxy-2-nitrophenyl isothiocyanate, a key intermediate in synthetic chemistry with potential applications in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its structural features through Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships behind experimental observations and provides field-proven insights into the interpretation of spectroscopic data. All protocols and data interpretations are grounded in authoritative scientific literature to ensure trustworthiness and accuracy.

Introduction

4-Methoxy-2-nitrophenyl isothiocyanate (C₈H₆N₂O₃S) is a substituted aromatic isothiocyanate featuring a methoxy group and a nitro group on the phenyl ring.[1] The unique electronic properties conferred by these substituents make it a valuable building block in organic synthesis. The isothiocyanate functional group is particularly reactive towards nucleophiles, enabling its use in the synthesis of a wide range of heterocyclic compounds and as a labeling agent for biomolecules. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity in various chemical transformations. This guide will dissect the key spectroscopic features of this molecule, providing a foundational understanding for its application in research and development.

Molecular Structure and Synthesis

The structural integrity and purity of 4-Methoxy-2-nitrophenyl isothiocyanate are critical for its successful application. A plausible and efficient synthesis route is key to obtaining a high-quality sample for spectroscopic analysis.

Molecular Structure

The molecule consists of a benzene ring substituted with a methoxy group at position 4, a nitro group at position 2, and an isothiocyanate group at position 1. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro and isothiocyanate groups significantly influences the electron distribution within the aromatic ring and, consequently, its spectroscopic signatures.

Molecular Details:

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₃S | NIST WebBook[1] |

| Molecular Weight | 210.21 g/mol | NIST WebBook[1] |

| CAS Number | 23165-60-8 | NIST WebBook[1] |

Proposed Synthesis Workflow

A common and effective method for the synthesis of aromatic isothiocyanates involves the reaction of the corresponding primary amine with a thiocarbonylating agent. In the case of 4-Methoxy-2-nitrophenyl isothiocyanate, the logical precursor is 4-methoxy-2-nitroaniline.[2][3] The synthesis can be conceptualized as a two-step process starting from the commercially available 4-methoxyaniline.

Caption: Proposed synthesis workflow for 4-Methoxy-2-nitrophenyl isothiocyanate.

Experimental Protocol: Synthesis of 4-Methoxy-2-nitrophenyl isothiocyanate from 4-Methoxy-2-nitroaniline

-

Dissolution: Dissolve 4-methoxy-2-nitroaniline in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a base, such as triethylamine or pyridine, to the solution to act as a proton scavenger.

-

Thiocarbonylation: Slowly add a solution of a thiocarbonylating agent, such as thiophosgene or a carbon disulfide-based reagent, to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction with water or a dilute acid. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Methoxy-2-nitrophenyl isothiocyanate.

Spectroscopic Data and Interpretation

The following sections provide a detailed analysis of the FT-IR, NMR, and Mass Spectrometry data for 4-Methoxy-2-nitrophenyl isothiocyanate.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Methoxy-2-nitrophenyl isothiocyanate is characterized by several key absorption bands.

Table 1: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2100 | Strong, Broad | Asymmetric stretch of the -N=C=S group |

| ~1520 and ~1340 | Strong | Asymmetric and symmetric stretches of the -NO₂ group |

| ~1600 | Medium | C=C stretching of the aromatic ring |

| ~1250 | Strong | Asymmetric C-O-C stretching of the methoxy group |

| ~1020 | Medium | Symmetric C-O-C stretching of the methoxy group |

| ~2950 | Weak | C-H stretching of the methoxy group |

Interpretation:

The most prominent and diagnostic peak in the IR spectrum is the strong and broad absorption band around 2100 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) functional group. The presence of strong absorption bands at approximately 1520 cm⁻¹ and 1340 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the nitro (-NO₂) group, respectively. The aromatic nature of the compound is confirmed by the C=C stretching vibrations observed around 1600 cm⁻¹. The strong band around 1250 cm⁻¹ and a medium band near 1020 cm⁻¹ correspond to the asymmetric and symmetric C-O-C stretching of the methoxy group. A weak absorption around 2950 cm⁻¹ is attributed to the C-H stretching of the methyl group in the methoxy substituent.

Caption: Key FT-IR vibrational modes of 4-Methoxy-2-nitrophenyl isothiocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental NMR spectra for 4-Methoxy-2-nitrophenyl isothiocyanate, the following interpretation is based on predicted chemical shifts and comparison with structurally similar compounds.

3.2.1. ¹H-NMR Spectroscopy (Predicted)

The ¹H-NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents.

Table 2: Predicted ¹H-NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | d | 1H | H-3 |

| ~7.2 - 7.4 | dd | 1H | H-5 |

| ~7.0 - 7.2 | d | 1H | H-6 |

| ~3.9 | s | 3H | -OCH₃ |

Interpretation:

The aromatic region of the ¹H-NMR spectrum is predicted to display three distinct signals for the three protons on the phenyl ring. The proton at position 3 (H-3), being ortho to the strongly electron-withdrawing nitro group, is expected to be the most deshielded and appear as a doublet at the lowest field (~7.8-8.0 ppm). The proton at position 5 (H-5) would likely appear as a doublet of doublets (~7.2-7.4 ppm) due to coupling with both H-3 and H-6. The proton at position 6 (H-6), ortho to the electron-donating methoxy group, is expected to be the most shielded of the aromatic protons and appear as a doublet at the highest field (~7.0-7.2 ppm). The three protons of the methoxy group (-OCH₃) are expected to appear as a sharp singlet at approximately 3.9 ppm.

3.2.2. ¹³C-NMR Spectroscopy (Predicted)

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C-NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-4 (C-OCH₃) |

| ~145 | C-2 (C-NO₂) |

| ~135 | C-1 (C-NCS) |

| ~130 - 140 | -N=C =S |

| ~125 | C-6 |

| ~118 | C-5 |

| ~110 | C-3 |

| ~56 | -OC H₃ |

Interpretation:

The carbon atom of the isothiocyanate group (-N=C=S) is expected to have a chemical shift in the range of 130-140 ppm. The aromatic carbon attached to the methoxy group (C-4) is predicted to be the most deshielded among the ring carbons directly bonded to a substituent other than the isothiocyanate, appearing around 160 ppm. The carbon bearing the nitro group (C-2) would also be significantly deshielded, with a predicted chemical shift around 145 ppm. The carbon attached to the isothiocyanate group (C-1) is expected around 135 ppm. The remaining aromatic carbons (C-3, C-5, and C-6) will have chemical shifts in the typical aromatic region, with their specific values influenced by the neighboring substituents. The carbon of the methoxy group (-OCH₃) is predicted to appear at approximately 56 ppm. It is important to note that the isothiocyanate carbon signal can sometimes be broad due to quadrupolar relaxation of the adjacent nitrogen atom.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of 4-Methoxy-2-nitrophenyl isothiocyanate would be expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 210 | Moderate | [M]⁺ (Molecular ion) |

| 180 | Moderate | [M - NO]⁺ |

| 164 | Strong | [M - NO₂]⁺ |

| 152 | Moderate | [M - NCS]⁺ |

| 134 | Moderate | [M - NO₂ - CO]⁺ |

Interpretation:

The molecular ion peak ([M]⁺) is expected at an m/z of 210, corresponding to the molecular weight of the compound. A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (NO₂), leading to a strong peak at m/z 164 ([M - NO₂]⁺). Another characteristic fragmentation is the loss of nitric oxide (NO), resulting in a peak at m/z 180 ([M - NO]⁺). The loss of the isothiocyanate group as a radical (NCS) would give rise to a fragment ion at m/z 152. Subsequent fragmentation of the [M - NO₂]⁺ ion by loss of carbon monoxide (CO) can lead to a peak at m/z 134.

Caption: Proposed mass spectrometry fragmentation pathway for 4-Methoxy-2-nitrophenyl isothiocyanate.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic data for 4-Methoxy-2-nitrophenyl isothiocyanate. The combined analysis of FT-IR, predicted NMR, and Mass Spectrometry data allows for the confident identification and structural elucidation of this important synthetic intermediate. The detailed interpretation of the spectroscopic features, grounded in established principles and supported by literature, serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The provided synthetic workflow and experimental protocols offer a practical guide for the preparation and handling of this compound, ensuring its quality and purity for downstream applications.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]

-

Uppu, R. M., et al. (2021). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1100–1103. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

-

Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. The Journal of Physical Chemistry A, 119(7), 1265–1275. [Link]

-

Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]

- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

NIST. (n.d.). 4-Methoxy-2-nitrophenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Technical Guide to the Stability, Storage, and Handling of 4-Methoxy-2-nitrophenyl isothiocyanate

Abstract

4-Methoxy-2-nitrophenyl isothiocyanate (CAS No. 23165-60-8) is a valuable reagent in bioconjugation, chemical biology, and drug development, primarily utilized for its ability to form stable thiourea linkages with primary amines. However, the inherent electrophilicity of the isothiocyanate functional group, which makes it a potent labeling agent, is also the source of its significant chemical instability. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. By understanding the causality behind its reactivity, researchers can ensure the integrity of the reagent, leading to reproducible and reliable experimental outcomes.

Chemical Profile and Intrinsic Reactivity

4-Methoxy-2-nitrophenyl isothiocyanate is an aromatic organic compound featuring a highly reactive isothiocyanate (–N=C=S) moiety. The central carbon atom of this group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[1][2][3] This reactivity is the cornerstone of its utility in covalently modifying proteins, peptides, and other biomolecules. The electron-withdrawing nitro group (–NO₂) ortho to the isothiocyanate further enhances the electrophilicity of the reactive carbon, increasing its reaction rate compared to non-nitrated analogues.

Caption: Intrinsic reactivity of 4-Methoxy-2-nitrophenyl isothiocyanate.

Primary Degradation Pathways

The stability of 4-Methoxy-2-nitrophenyl isothiocyanate is primarily compromised by its reaction with nucleophiles, the most ubiquitous of which is water. Understanding these degradation routes is critical for implementing effective storage and handling strategies.

Hydrolysis

This is the most common and significant degradation pathway. Isothiocyanates readily react with water, even atmospheric moisture, in a multi-step process. The initial nucleophilic attack by water on the electrophilic carbon forms an unstable thiocarbamic acid intermediate. This intermediate rapidly decomposes to yield the corresponding primary amine (4-methoxy-2-nitroaniline) and carbonyl sulfide (COS), which can further hydrolyze to H₂S and CO₂. The formation of the amine byproduct renders the reagent inactive for its intended conjugation reaction. Several studies on related isothiocyanates confirm this high sensitivity to hydrolysis.[4][5]

Caption: The primary hydrolytic degradation pathway of the isothiocyanate.

Nucleophilic Attack by Solvents and Reagents

Besides water, other nucleophiles will readily degrade the reagent.

-

Alcohols (e.g., Methanol, Ethanol): React to form thiocarbamates. This is particularly relevant as alcohols are common laboratory solvents.

-

Amines: Primary and secondary amines react to form thioureas. This is the desired reaction in conjugation but can be a degradation pathway if the reagent is exposed to amine contaminants (e.g., Tris buffer).

-

Thiols: React to form dithiocarbamates.

Thermal Decomposition

While stable at recommended storage temperatures, elevated temperatures can cause decomposition, leading to the release of hazardous and irritating vapors, including nitrogen oxides (NOx) and sulfur oxides (SOx).[6]

Recommended Storage and Handling Protocols

To preserve the integrity and reactivity of 4-Methoxy-2-nitrophenyl isothiocyanate, strict adherence to proper storage and handling procedures is mandatory. These protocols are designed to mitigate the degradation pathways described above.

Quantitative Storage Recommendations

| Parameter | Condition | Rationale & Causality |

| Temperature | 2–8°C | Reduces the rate of all chemical reactions, including hydrolysis and potential self-reaction. Prevents thermal decomposition. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen. This is the most critical step to prevent hydrolysis, the primary degradation route.[7] |

| Container | Tightly-sealed, amber glass vial | Prevents ingress of moisture and air.[6][8] Amber glass protects the compound from potential photolytic degradation, a common issue for aromatic nitro compounds. |

| Environment | Dry, in a desiccator | Provides a secondary barrier against ambient moisture, especially for frequently accessed containers.[8] |

Experimental Protocol: Reagent Preparation and Handling

This protocol ensures that the reagent is handled in a manner that preserves its activity immediately prior to and during an experiment.

Objective: To accurately weigh and dissolve the reagent for a conjugation reaction while minimizing exposure to atmospheric moisture.

Materials:

-

4-Methoxy-2-nitrophenyl isothiocyanate (stored at 2-8°C under inert gas)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Inert gas source (Argon or Nitrogen) with tubing

-

Dry glassware (vials, syringes)

-

Analytical balance

Methodology:

-

Equilibration: Remove the reagent vial from the 2-8°C storage and place it in a desiccator at room temperature for at least 20-30 minutes.

-

Causality: This step is critical to prevent atmospheric moisture from condensing onto the cold vial surface when it is opened, which would cause rapid hydrolysis of the solid reagent.

-

-

Inert Atmosphere: Briefly flush the vial headspace with dry argon or nitrogen before opening.

-

Causality: This creates a positive pressure of inert gas, preventing moist air from entering the vial upon opening.

-

-

Weighing: Quickly weigh the desired amount of the yellow crystalline solid into a dry, tared vial. Work efficiently to minimize the time the container is open.

-

Causality: Minimizes the reagent's exposure time to the laboratory atmosphere.

-

-

Resealing: Immediately and tightly reseal the main stock vial. Purge the headspace with inert gas again before returning it to 2-8°C storage.

-

Causality: Preserves the integrity of the remaining stock for future use.

-

-

Dissolution: Add the appropriate volume of anhydrous DMF or DMSO to the freshly weighed reagent to achieve the desired stock concentration (e.g., 10 mg/mL).

-

Causality: Using an anhydrous grade of a polar aprotic solvent prevents reagent degradation in the stock solution. These solvents are chosen for their ability to dissolve the reagent and their compatibility with subsequent aqueous reaction buffers.

-

-

Immediate Use: Use the prepared stock solution immediately. Do not store stock solutions in DMF or DMSO, even at low temperatures, as trace water can cause significant degradation over hours to days.

-

Causality: The reagent is most vulnerable when in solution. Preparing it fresh for each experiment is a self-validating step that ensures maximum reactivity.

-

Experimental Workflow: Self-Validating Protocol for Peptide Labeling

This workflow demonstrates the practical application of the handling protocol in a common use case: labeling a primary amine on a peptide.

Caption: Workflow for labeling a peptide with 4-Methoxy-2-nitrophenyl isothiocyanate.

Rationale for Key Steps:

-

Reaction Buffer (Step 2): A slightly alkaline pH (8.0-9.0) is used because the target primary amine must be in its unprotonated, nucleophilic state (R-NH₂) to react. Buffers containing primary amines (like Tris) must be avoided as they will compete with the target molecule for the reagent.

-

Molar Excess (Step 3): A molar excess of the isothiocyanate is used to drive the reaction to completion. This compensates for any minor, competing hydrolysis of the reagent that may occur upon its addition to the aqueous reaction buffer.

-

Purification and Analysis (Steps 6 & 7): Purification by Reverse-Phase HPLC is necessary to remove unreacted peptide, hydrolyzed isothiocyanate (4-methoxy-2-nitroaniline), and other byproducts. Analysis by mass spectrometry provides definitive validation of a successful conjugation by confirming the expected mass increase of the final product. This analytical confirmation is a hallmark of a self-validating protocol.

Conclusion

The chemical integrity of 4-Methoxy-2-nitrophenyl isothiocyanate is fundamentally linked to its environment. Its high reactivity, while beneficial for bioconjugation, makes it exceptionally sensitive to degradation by nucleophiles, particularly water. By implementing rigorous storage conditions—specifically refrigeration under a dry, inert atmosphere—and adhering to meticulous handling protocols that minimize exposure to moisture, researchers can ensure the reagent's efficacy. The principles of equilibrating the reagent before use, using anhydrous solvents for stock solutions, and preparing solutions fresh for each experiment are paramount for achieving reproducible and scientifically sound results in drug development and research applications.

References

- A Comparative Analysis of Isothiocyanate Reactivity with Nucleophiles. (2025). Benchchem.

- Reactivity and diverse synthetic applications of acyl isothiocyan

- Reaction of isothiocyanates with nucleophiles.

- 4-METHOXYPHENYL ISOTHIOCYAN

- 4-METHYL-2-NITROPHENYL ISOTHIOCYANATE - Safety D

- SAFETY DATA SHEET - 4-Nitrophenyl isothiocyan

- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

- SAFETY D

- SAFETY D

- SAFETY D

- 4-Methyl-2-nitrophenyl isothiocyan

- SAFETY D

- Buy 4-METHOXY-2-NITROPHENYL ISOTHIOCYAN

- Song, D., et al. (2013). Instability and Structural Change of 4-Methylsulfinyl-3-butenyl Isothiocyanate in the Hydrolytic Process. Journal of Agricultural and Food Chemistry.

- Instability and Structural Change of 4-Methylsulfinyl-3-butenyl Isothiocyanate in the Hydrolytic Process. (2025).

- Chen, C.W., & Ho, C.T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. Instability and Structural Change of 4-Methylsulfinyl-3-butenyl Isothiocyanate in the Hydrolytic Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chemicalbook.com [chemicalbook.com]

4-Methoxy-2-nitrophenyl isothiocyanate reactivity with primary amines

An In-Depth Technical Guide to the Reactivity of 4-Methoxy-2-nitrophenyl Isothiocyanate with Primary Amines

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 4-methoxy-2-nitrophenyl isothiocyanate with primary amines. The document elucidates the core reaction mechanism, explores the critical factors influencing reaction kinetics, and presents a detailed, field-proven experimental protocol. Designed for researchers, chemists, and drug development professionals, this guide synthesizes foundational chemical principles with practical application insights. The unique electronic properties conferred by the methoxy and nitro substituents render this reagent a valuable tool in bioconjugation, chromogenic sensing, and as a derivatizing agent for analytical applications.

Introduction: The Chemical Persona of 4-Methoxy-2-nitrophenyl Isothiocyanate

4-Methoxy-2-nitrophenyl isothiocyanate is an aromatic isothiocyanate featuring a phenyl ring substituted with three key functional groups: the isothiocyanate (-N=C=S) moiety, a methoxy (-OCH₃) group, and a nitro (-NO₂) group. This specific arrangement of electron-donating (methoxy) and electron-withdrawing (nitro) groups creates a unique electronic environment that defines its reactivity and utility.

The isothiocyanate group is a powerful electrophile, making it highly susceptible to attack by nucleophiles such as primary amines.[1] The reaction, a nucleophilic addition, results in the formation of a stable N,N'-disubstituted thiourea linkage. This chemistry is a cornerstone of bioconjugation and labeling, analogous to the well-known Edman degradation, which uses phenyl isothiocyanate to sequentially label and cleave amino acids from the N-terminus of a peptide.[2][3][4] The presence of the nitro and methoxy groups on the phenyl ring modifies the electrophilicity of the isothiocyanate carbon and, importantly, imparts distinct chromogenic properties to the molecule and its conjugates, making them useful for colorimetric detection.[5][6]

The Core Reaction Mechanism: A Nucleophilic Addition Pathway